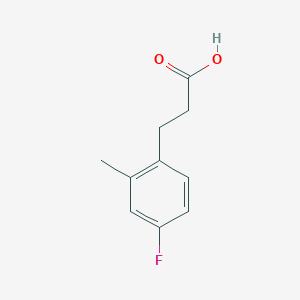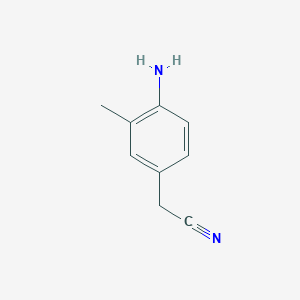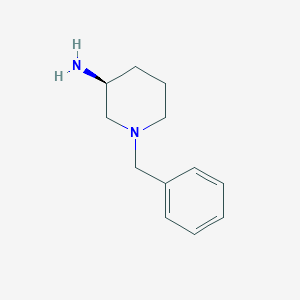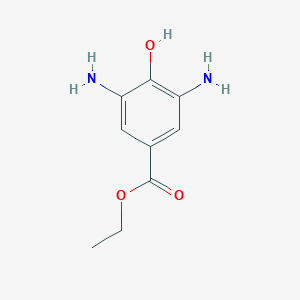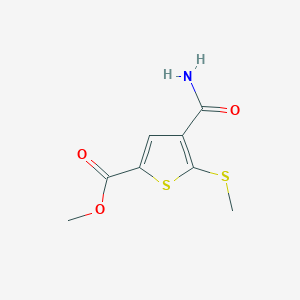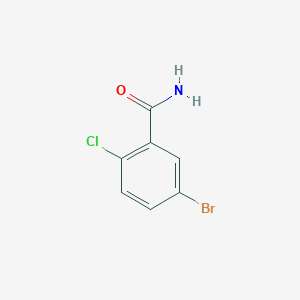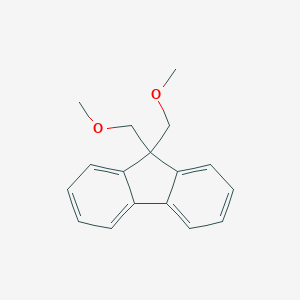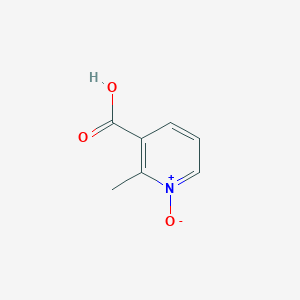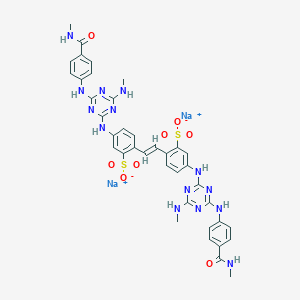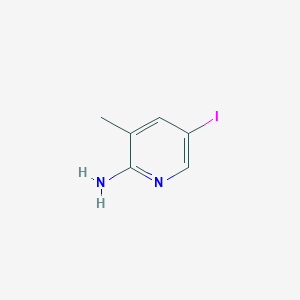
5-碘-3-甲基吡啶-2-胺
描述
Synthesis Analysis
The synthesis of 5-Iodo-3-methylpyridin-2-amine and related compounds involves intricate chemical reactions designed to introduce specific functional groups into the pyridine nucleus. Techniques such as palladium-catalyzed amination and oxidative C-H amination under metal-free conditions at room temperature have been developed. These methods allow for the regioselective introduction of the amino group into the pyridine ring, showcasing the adaptability and efficiency of modern synthetic methods in generating complex molecules (Mondal et al., 2017).
Molecular Structure Analysis
The molecular structure of 5-Iodo-3-methylpyridin-2-amine and its derivatives can be extensively studied using X-ray crystallography, showcasing its orthorhombic space group and confirming intermolecular hydrogen bonds that contribute to its stability and reactivity. This structural analysis is critical in understanding the reactivity and binding properties of the compound, which are essential for its application in various chemical syntheses and material science applications (Zhu et al., 2021).
Chemical Reactions and Properties
5-Iodo-3-methylpyridin-2-amine undergoes a variety of chemical reactions, indicating its versatility as a synthetic intermediate. These reactions include palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic frameworks. The ability to undergo these reactions highlights its utility in synthesizing a wide array of functionalized pyridine derivatives, crucial for developing new pharmaceuticals and materials (Wu et al., 2022).
Physical Properties Analysis
The physical properties of 5-Iodo-3-methylpyridin-2-amine, such as melting points, solubility, and crystalline structure, are fundamental to its application in various fields. These properties are determined through methods like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), providing insights into the compound's stability, solubility, and suitability for various applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Iodo-3-methylpyridin-2-amine, such as its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions, are crucial for its utility in synthetic chemistry. Studies have shown that it can serve as a versatile intermediate for the synthesis of complex organic molecules, demonstrating its significance in the development of novel compounds with potential applications in various industries (Ahmad et al., 2017).
科学研究应用
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The methods of application would depend on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results : Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
安全和危害
未来方向
While specific future directions for 5-Iodo-3-methylpyridin-2-amine are not mentioned in the search results, pyridopyrimidines, which include compounds like 5-Iodo-3-methylpyridin-2-amine, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
属性
IUPAC Name |
5-iodo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKBDPHSGITFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359329 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3-methylpyridin-2-amine | |
CAS RN |
166266-19-9 | |
| Record name | 5-Iodo-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-3-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
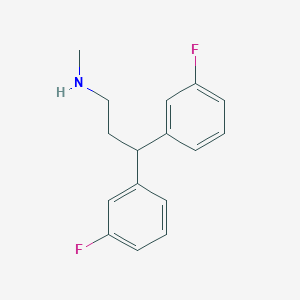
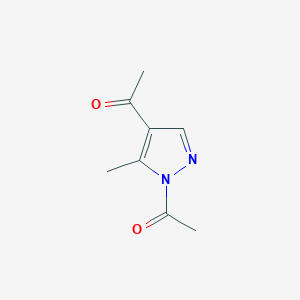
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
